Trt-d-asn-oh

Description

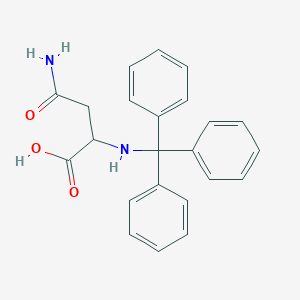

Trt-D-Asn-OH (N-α-Trityl-D-asparagine) is a protected amino acid derivative extensively utilized in peptide synthesis and pharmaceutical research. Its chemical structure comprises a D-asparagine residue with a trityl (triphenylmethyl) group protecting the α-amino group and a hydroxyl group at the carboxyl terminus. Key properties include:

- CAS Number: 132388-58-0 (primary identifier; see Note 1 for discrepancies) .

- Molecular Formula: C₂₃H₂₂N₂O₃.

- Molecular Weight: 374.43 g/mol.

- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, chloroform) and sparingly soluble in water .

- Storage: Stable under inert conditions at -20°C .

The trityl group enhances steric protection during solid-phase peptide synthesis (SPPS), minimizing side reactions. Its D-configuration is critical for synthesizing enantioselective peptides with resistance to proteolytic degradation .

Structure

3D Structure

Properties

IUPAC Name |

4-amino-4-oxo-2-(tritylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c24-21(26)16-20(22(27)28)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,25H,16H2,(H2,24,26)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRPOVMESMPVKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Protocol

The tritylation of D-asparagine methyl ester involves sequential protection and hydrolysis steps:

- Methyl Ester Formation : D-Asparagine is converted to its methyl ester hydrochloride using chlorotrimethylsilane (TMS-Cl) and methanol.

- Trityl Protection : The methyl ester is reacted with Trt-Cl in dichloromethane (DCM) and dimethylformamide (DMF), catalyzed by triethylamine (TEA).

- Hydrolysis : The Trt-protected methyl ester is hydrolyzed using sodium hydroxide (NaOH) in a dioxane/water mixture to yield Trt-D-Asn-OH.

Reaction Conditions and Yield

- Temperature : 0°C (initial cooling) → room temperature (prolonged stirring).

- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane) or crystallization from ethanol/water.

- Yield : ~40–60%, depending on hydrolysis efficiency.

Key Advantage : High stereochemical fidelity due to retention of D-configuration during esterification.

Direct Tritylation of D-Asparagine

Single-Step Protection

This method bypasses methyl ester intermediates, directly reacting D-asparagine with Trt-Cl in a ternary solvent system (isopropanol/water/diethylamine):

Optimization Challenges

- Solubility Issues : D-Asparagine’s limited solubility in organic solvents necessitates polar aprotic solvents like DMF.

- Byproduct Formation : Excess Trt-Cl may lead to over-tritylation, requiring careful stoichiometric control.

Table 1: Direct Tritylation Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF/DCM (4:1) | |

| Temperature | 0°C → RT (2.5 h) | |

| Base | Triethylamine (2 eq) | |

| Yield | 50–70% |

One-Pot Synthesis via Trimethylsilyl Esters

Barlos Method Adaptation

This streamlined approach uses trimethylsilyl (TMS) esters to enhance reactivity:

Advantages Over Conventional Methods

- Higher Yield : 70–85% due to improved reaction kinetics.

- Reduced Side Reactions : Silylation minimizes racemization risks.

Table 2: One-Pot Synthesis Metrics

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 3–4 h | |

| Solvent | Acetonitrile | |

| Critical Reagent | TMS-Cl (1.2 eq) | |

| Isolation Method | Ethyl acetate extraction |

Enantiomeric Control and Purification

Stereochemical Integrity

Purification Strategies

- Crystallization : Ethanol/water mixtures precipitate this compound with >95% purity.

- Chromatography : Reverse-phase HPLC resolves trace impurities (e.g., di-tritylated byproducts).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Methyl Ester Tritylation | 40–60 | 90–95 | Multi-step hydrolysis |

| Direct Tritylation | 50–70 | 85–90 | Solubility challenges |

| One-Pot TMS Ester | 70–85 | 95–99 | Silylation reagent cost |

Applications in Peptide Synthesis

Side-Chain Stability

Solubility Profile

- Enhanced Solubility : this compound dissolves readily in DMF and N-methylpyrrolidone (NMP), unlike its unprotected counterpart.

Chemical Reactions Analysis

Types of Reactions

Trityl-D-asparagine undergoes several types of chemical reactions, including:

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in SPPS.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), triisopropylsilane (TIPS)

Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), dichloromethane (DCM), dimethylformamide (DMF)

Major Products

Deprotection: D-asparagine

Coupling: Peptides containing D-asparagine residues

Scientific Research Applications

Scientific Research Applications

Peptides synthesized with Trt-D-Asn-OH are valuable tools in biological research. They are utilized to study:

- Protein-Protein Interactions : Understanding how proteins interact at a molecular level can provide insights into cellular processes and disease mechanisms.

- Enzyme-Substrate Interactions : Investigating how enzymes interact with substrates helps elucidate metabolic pathways.

- Receptor-Ligand Binding : Studying ligand binding to receptors is crucial for drug design and understanding signaling pathways.

A study demonstrated that peptides containing this compound enhanced binding affinity to specific receptors by altering spatial configurations, thereby improving therapeutic potential .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is employed in the development of peptide-based therapeutics and vaccines. Its unique properties enhance the stability and bioavailability of therapeutic peptides, making them more effective as drugs.

Case Study: Development of Peptide Vaccines

Recent research highlighted the use of peptides synthesized with this compound in vaccine development against viral infections. These peptides demonstrated improved immunogenicity compared to those synthesized without this compound .

Mechanism of Action

The mechanism of action of trityl-D-asparagine involves its incorporation into peptide chains during solid-phase peptide synthesis. The trityl group protects the amino group of D-asparagine during the coupling reactions, preventing unwanted side reactions. Once the peptide synthesis is complete, the trityl group is removed using trifluoroacetic acid, yielding the desired peptide with D-asparagine residues .

Comparison with Similar Compounds

Table 1: Key Properties of Trt-D-Asn-OH and Analogues

Key Differences and Research Findings

(a) Protecting Group Strategy

- This compound uses a trityl group for α-amino protection, ideal for acid-labile environments due to its stability under basic conditions .

- Fmoc-D-Asn(Trt)-OH employs Fmoc (fluorenylmethyloxycarbonyl) for temporary α-amino protection, enabling orthogonal deprotection in SPPS. The trityl group here protects the side-chain amide .

(b) Stereochemical Considerations

(c) Solubility and Handling

- Trt-D-Thr-OH·TEA incorporates triethylamine (TEA) as a counterion, improving solubility in polar solvents but requiring careful pH control during synthesis .

- Z-Gln(Trt)-OH ’s benzyloxycarbonyl (Z) group increases hydrophobicity, necessitating DMF or DCM for dissolution, unlike this compound’s broader solvent compatibility .

Notes

CAS Number Discrepancy : lists this compound as CAS 19892-86-5, conflicting with the widely cited 132388-58-0 . This may reflect differences in salt forms or data errors.

Safety Considerations : this compound and analogues require handling under inert conditions due to hygroscopicity and hazards (e.g., H315: skin irritation) .

Biological Activity

Trt-D-Asn-OH, also known as Fmoc-D-Asn(Trt)-OH, is a derivative of the amino acid asparagine that plays a crucial role in peptide synthesis and biological research. This compound is particularly significant in the context of solid-phase peptide synthesis (SPPS), where it serves as a building block for creating various peptides with potential therapeutic applications. The following sections detail its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C38H32N2O5

- Molecular Weight : 624.67 g/mol

- Functional Groups : Trityl (Trt) protecting group, Fmoc (9-fluorenylmethoxycarbonyl) group

Biological Activity

The biological activity of this compound is primarily linked to its incorporation into peptides that can mimic natural proteins. This incorporation allows for the exploration of protein dynamics and interactions, which are essential for understanding various biological functions. Key aspects of its biological activity include:

- Peptide Synthesis : this compound is widely used in SPPS to synthesize peptides that may exhibit diverse biological activities, including antimicrobial properties and enzyme inhibition .

- D-peptides Stability : D-amino acids, such as D-asparagine, are more resistant to proteolysis compared to their L-counterparts. This property enhances the stability of peptides in biological systems, making them valuable for therapeutic applications .

- Therapeutic Applications : Peptides synthesized with this compound have been investigated for their roles in drug discovery, particularly in targeting specific receptors and enzymes .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Resin Preparation : The resin is loaded with Fmoc-D-Asn(Trt)-OH using thionyl chloride activation.

- Fmoc Deprotection : The Fmoc group is removed under basic conditions (using piperidine), allowing for subsequent coupling reactions.

- Trityl Group Removal : The trityl group is cleaved using trifluoroacetic acid (TFA), which facilitates the formation of peptide bonds with other amino acids .

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound in various contexts:

Case Study 1: Antimicrobial Peptides

Research indicates that peptides synthesized using this compound can exhibit antimicrobial activity. These peptides have been shown to disrupt bacterial membranes, offering potential therapeutic avenues for antibiotic development.

Case Study 2: Enzyme Inhibition

Peptides containing D-asparagine have been studied for their ability to inhibit specific enzymes involved in disease pathways. For instance, certain D-peptides have demonstrated effective inhibition of proteolytic enzymes, which could be beneficial in cancer treatment strategies .

Case Study 3: Protein Interaction Studies

Studies utilizing this compound derivatives have provided insights into protein-protein interactions. By incorporating D-asparagine into peptide sequences that mimic natural proteins, researchers can investigate binding affinities and functional dynamics in cellular environments .

Research Findings Summary Table

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Peptides showed significant membrane disruption | Potential for new antibiotic therapies |

| Enzyme Inhibition | Effective inhibition of key proteolytic enzymes | Applications in cancer treatment |

| Protein Interactions | Insights into binding affinities | Understanding protein dynamics and functions |

Q & A

Q. How can longitudinal studies assess the chronic effects of this compound exposure in transgenic animal models?

- Methodology : Administer this compound orally (1–100 mg/kg) over 12 months in APP/PS1 mice. Monitor cognitive decline via Morris water maze and correlate with Aβ plaque burden (immunohistochemistry). Use mixed-effects models to account for inter-individual variability .

- Ethical Compliance : Follow ARRIVE guidelines for humane endpoints and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.